1-(3-ethyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperidine-3-carboxamide
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Overview
Description
1-(3-ethyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine-thiadiazole intermediate with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiadiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-(3-ethyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers or nanocomposites.
Biological Studies: It is used in studies exploring its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be utilized in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-ethyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazine
- 4-[(3-ethyl-1,2,4-thiadiazol-5-yl)oxy]benzoic acid
- 4-(3-ethyl-1,2,4-thiadiazol-5-yl)aniline
Uniqueness
1-(3-ethyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperidine-3-carboxamide is unique due to its specific combination of a thiadiazole ring, a piperidine ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-ethyl-1,2,4-thiadiazol-5-yl)-N,N-dimethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-4-10-13-12(18-14-10)16-7-5-6-9(8-16)11(17)15(2)3/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVAXLPCAGXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCCC(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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